pKa Value: 2-Chloro-3-nitrophenol Exhibits an Intermediate Acidity Profile Distinct from Common Regioisomers
The predicted pKa of 2-chloro-3-nitrophenol is 7.39±0.25, placing it in a distinct intermediate range among chloronitrophenol isomers. This is 1.96 log units higher (less acidic) than 2-chloro-4-nitrophenol (pKa 5.43±0.22) and 0.91 units higher than 4-chloro-2-nitrophenol (pKa 6.48 at 25°C), but 0.31 units lower than 4-chloro-3-nitrophenol (pKa 7.70±0.10) [1]. This specific pKa dictates its protonation state in common biological and environmental pH ranges, directly impacting its solubility, partition coefficient, and nucleophilic/electrophilic reactivity in aqueous and buffered synthetic media.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 7.39±0.25 (predicted) |
| Comparator Or Baseline | 2-Chloro-4-nitrophenol: 5.43±0.22 (predicted); 4-Chloro-2-nitrophenol: 6.48 (25°C); 4-Chloro-3-nitrophenol: 7.70±0.10 (predicted) |
| Quantified Difference | 1.96 log units higher than 2-Cl-4-NO2; 0.91 units higher than 4-Cl-2-NO2; 0.31 units lower than 4-Cl-3-NO2 |
| Conditions | Predicted values from computational models and reported experimental data at 25°C |
Why This Matters
The pKa value is a critical determinant of a compound's behavior in liquid chromatography, liquid-liquid extraction, and pH-dependent reactions, making this isomer uniquely suitable for applications requiring a specific protonation state between pH 6 and 8.
- [1] Chembase. 4-Chloro-3-nitrophenol | CAS 610-78-6. https://www.chembase.cn/cas/610-78-6 (accessed April 2026). View Source
